5-BrdUTP sodium salt

Description

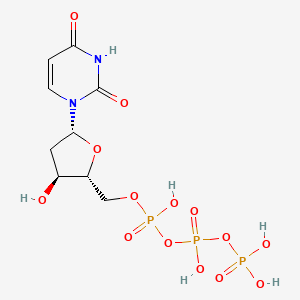

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-BrdUTP Sodium Salt: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) sodium salt is a halogenated analog of deoxyuridine triphosphate that has become an indispensable tool in molecular and cellular biology. Its ability to be incorporated into newly synthesized DNA and at the sites of DNA damage allows for the precise analysis of critical cellular processes such as cell proliferation, apoptosis, and DNA repair. This technical guide provides a comprehensive overview of 5-BrdUTP sodium salt, including its chemical and physical properties, mechanisms of action, and detailed protocols for its application in key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling them to effectively utilize this versatile molecule in their studies.

Introduction

5-BrdUTP sodium salt is a synthetic nucleotide that serves as a substrate for various DNA polymerases, including terminal deoxynucleotidyl transferase (TdT). The bromine atom at the 5th position of the pyrimidine (B1678525) ring allows for its detection by specific antibodies, making it a powerful tool for labeling and identifying nucleic acids. This guide will delve into the technical aspects of 5-BrdUTP, providing researchers with the necessary information to design and execute robust experiments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-BrdUTP sodium salt is essential for its proper handling, storage, and use in experimental settings. The following table summarizes its key characteristics.

| Property | Value |

| Synonyms | 5-Bromo-2'-deoxyuridine-5'-triphosphate sodium salt, 5-BrdUTP |

| Molecular Formula | C₉H₁₄BrN₂NaO₁₄P₃ |

| Molecular Weight | 639.00 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥90% |

| Solubility | Soluble in water (50 mg/mL) and PBS (pH 7.2) (10 mg/ml) |

| Storage Conditions | Store at -20°C |

| Spectroscopic Data | λmax: 280 nm |

Mechanism of Action

The utility of 5-BrdUTP sodium salt stems from its enzymatic incorporation into DNA, which can occur through two primary mechanisms:

Incorporation during DNA Replication

During the S-phase of the cell cycle, DNA polymerases can utilize 5-BrdUTP as a substrate in place of thymidine (B127349) triphosphate (dTTP). Once incorporated, the presence of the brominated base can be detected using specific anti-BrdU antibodies. This mechanism forms the basis of cell proliferation assays.

Labeling of DNA Strand Breaks by Terminal Deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of DNA strands in a template-independent manner. In apoptotic cells, the activation of endonucleases leads to the generation of numerous DNA strand breaks. TdT can efficiently incorporate 5-BrdUTP at these sites, allowing for the specific labeling of apoptotic cells in a technique known as the TUNEL (TdT-mediated dUTP Nick End Labeling) assay.[1][2]

Figure 1: Mechanisms of 5-BrdUTP Incorporation.

Experimental Applications and Protocols

5-BrdUTP sodium salt is a versatile reagent with applications in several key areas of cell biology research. This section provides detailed protocols for its most common uses.

Detection of Apoptosis (TUNEL Assay)

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. The protocol below describes a method using 5-BrdUTP followed by immunodetection.

References

5-BrdUTP in DNA Double-Strand Break Labeling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) for the detection and quantification of DNA double-strand breaks (DSBs). A key application of this technique is in the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, a widely used method for identifying apoptotic cells. This document details the underlying principles, offers comparative data, provides detailed experimental protocols, and includes troubleshooting guidance.

Core Principles of 5-BrdUTP in DSB Labeling

The detection of DSBs using 5-BrdUTP is primarily accomplished through the TUNEL assay. This method relies on the enzymatic activity of Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase. TdT catalyzes the addition of deoxynucleotides to the free 3'-hydroxyl (3'-OH) termini of DNA strands. In the context of DSBs, these 3'-OH ends serve as substrates for TdT.

The workflow involves the incorporation of a modified nucleotide, in this case, 5-BrdUTP, onto the exposed 3'-OH ends of DNA fragments. The incorporated bromodeoxyuridine (BrdU) is then detected using a specific monoclonal antibody conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) or an enzyme (e.g., horseradish peroxidase). This indirect detection method offers signal amplification, contributing to the high sensitivity of the assay.

The generation of these 3'-OH termini is a hallmark of late-stage apoptosis, where caspase-activated DNase (CAD) cleaves genomic DNA between nucleosomes. This process results in a multitude of DNA fragments, providing ample substrates for TdT and leading to a strong signal in apoptotic cells.

Data Presentation: Quantitative Comparison of DSB Labeling Methods

The use of 5-BrdUTP in TUNEL assays is often favored due to its enhanced sensitivity and cost-effectiveness compared to other labeling nucleotides. The smaller size of the bromine group on BrdUTP results in less steric hindrance, allowing for more efficient incorporation by TdT compared to bulkier labels like biotin-dUTP, digoxigenin-dUTP, or directly fluorescein-conjugated dUTPs.

| Parameter | 5-BrdUTP TUNEL | Biotin-dUTP TUNEL | Digoxigenin-dUTP TUNEL | Fluorescein-dUTP TUNEL |

| Relative Fluorescence Intensity | Nearly 4-fold higher | Lower | Lower | Over 8-fold lower |

| Sensitivity | High | Moderate | Moderate | Lower |

| Signal Amplification | Yes (via antibody) | Yes (via streptavidin) | Yes (via antibody) | No (direct detection) |

| Cost | Relatively low | Higher | Higher | High |

| Steric Hindrance | Minimal | Moderate | Moderate | High |

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Leading to DNA Fragmentation

The generation of 3'-OH ends, the substrate for the TUNEL assay, is a downstream event in the apoptotic cascade. The process is initiated by various stimuli leading to the activation of caspases, a family of cysteine proteases. Effector caspases, such as caspase-3, cleave a variety of cellular substrates, including the inhibitor of caspase-activated DNase (ICAD). This cleavage releases CAD, which then translocates to the nucleus and fragments the chromosomal DNA.

Caption: Apoptotic pathway leading to DNA fragmentation.

Experimental Workflow for 5-BrdUTP TUNEL Assay

The general workflow for the 5-BrdUTP TUNEL assay involves cell fixation and permeabilization, followed by the TdT-mediated labeling reaction and subsequent immunodetection of the incorporated BrdU.

Caption: General workflow of the 5-BrdUTP TUNEL assay.

Experimental Protocols

The following are detailed protocols for performing the 5-BrdUTP TUNEL assay on cultured cells for analysis by flow cytometry and fluorescence microscopy.

Protocol for Flow Cytometry

This protocol is adapted from various sources and provides a comprehensive procedure for labeling suspension or adherent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

1% Paraformaldehyde (PFA) in PBS, ice-cold

-

70% Ethanol, ice-cold

-

TdT Reaction Buffer (5x)

-

5-BrdUTP stock solution (e.g., 2 mM)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

CoCl₂ solution (e.g., 10 mM)

-

Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 0.5% BSA)

-

Anti-BrdU antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488)

-

Propidium Iodide (PI)/RNase A staining solution

-

Polypropylene tubes

Procedure:

-

Cell Preparation:

-

For suspension cells, collect 1-2 x 10⁶ cells by centrifugation.

-

For adherent cells, trypsinize and collect the cells, then wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 0.5 mL of PBS.

-

Add 4.5 mL of ice-cold 1% PFA in PBS.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Resuspend the cell pellet in 0.5 mL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol.

-

Incubate on ice or at -20°C for at least 30 minutes (can be stored for several days at -20°C).

-

-

TdT Labeling Reaction:

-

Centrifuge the ethanol-permeabilized cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Prepare the TdT reaction cocktail (for one sample):

-

10 µL TdT Reaction Buffer (5x)

-

2.0 µL 5-BrdUTP stock solution

-

0.5 µL TdT enzyme (adjust based on activity)

-

5 µL CoCl₂ solution

-

32.5 µL distilled H₂O

-

-

Resuspend the cell pellet in 50 µL of the TdT reaction cocktail.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Immunodetection:

-

Add 1.5 mL of Rinsing Buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of the anti-BrdU antibody solution (diluted in Rinsing Buffer as recommended by the manufacturer).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

DNA Staining and Analysis:

-

Add 1 mL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 3 hours.

-

Protocol for Fluorescence Microscopy (Cultured Cells on Coverslips)

This protocol is designed for the in situ analysis of DNA fragmentation in adherent cells grown on coverslips.

Materials:

-

Cells grown on sterile glass coverslips

-

PBS

-

4% Paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

3% Bovine Serum Albumin (BSA) in PBS

-

TdT Reaction Buffer

-

5-BrdUTP stock solution

-

TdT enzyme

-

Anti-BrdU antibody conjugated to a fluorophore

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and culture until the desired confluency.

-

Induce apoptosis using the desired method.

-

-

Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

TdT Labeling Reaction:

-

Prepare the TdT reaction cocktail as described in the flow cytometry protocol.

-

Add 50-100 µL of the TdT reaction cocktail to each coverslip, ensuring the cells are fully covered.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Immunodetection:

-

Wash the coverslips twice with 3% BSA in PBS.

-

Add the diluted anti-BrdU antibody solution to each coverslip.

-

Incubate for 30-60 minutes at room temperature in the dark in a humidified chamber.

-

-

Nuclear Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes.

-

Wash the coverslips three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak signal in positive control | Inactive TdT enzyme or degraded BrdUTP. | Use fresh reagents and ensure proper storage at -20°C. Include a DNase I-treated positive control to verify reagent activity. |

| Insufficient permeabilization. | Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100 or Proteinase K). | |

| Inefficient antibody binding. | Check the antibody dilution and incubation time. Ensure the antibody is compatible with the fixation method. | |

| High background fluorescence | Non-specific antibody binding. | Increase the number and duration of wash steps. Use a blocking solution (e.g., 5% BSA or normal serum) before antibody incubation. |

| Autofluorescence of the sample. | Use an autofluorescence quenching reagent or select a fluorophore with emission in the far-red spectrum. | |

| Excessive TdT enzyme concentration or incubation time. | Reduce the amount of TdT enzyme or shorten the incubation time for the labeling reaction. | |

| False positives in negative control | Endogenous nuclease activity. | Fix cells or tissues immediately after harvesting to inactivate endogenous enzymes. |

| DNA damage induced by sample processing. | Handle samples gently to avoid mechanical shearing of DNA. Use neutral-buffered fixatives. |

This guide provides a solid foundation for researchers and professionals working with 5-BrdUTP for DNA double-strand break labeling. For specific applications, further optimization of the protocols may be necessary. Always include appropriate positive and negative controls to ensure the validity of the experimental results.

The Principle and Practice of TUNEL Assay Utilizing 5-BrdUTP for Apoptosis Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of apoptosis, or programmed cell death, is a cornerstone of research in numerous fields, including oncology, neurobiology, and toxicology. Among the various methods developed to identify apoptotic cells, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay stands out for its sensitivity and specificity in detecting the DNA fragmentation that is a hallmark of late-stage apoptosis. This technical guide delves into the core principles of the TUNEL assay with a specific focus on the use of 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP), a modified nucleotide that offers enhanced detection capabilities.

Core Principle: Enzymatic Labeling of DNA Strand Breaks

The TUNEL assay leverages the activity of the enzyme Terminal deoxynucleotidyl transferase (TdT). In healthy cells, DNA is largely intact. However, during apoptosis, endonucleases are activated that cleave the DNA into smaller fragments, creating a multitude of 3'-hydroxyl (3'-OH) ends.[1][2] TdT is a unique DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-OH ends of DNA strands in a template-independent manner.[2][3]

The innovation of the TUNEL assay lies in supplying TdT with labeled deoxynucleotides, which then become incorporated at the sites of DNA fragmentation. The choice of label determines the method of detection. While various labeled nucleotides can be used, such as those directly conjugated to fluorophores (e.g., FITC-dUTP) or haptens like biotin (B1667282) or digoxigenin, the use of 5-BrdUTP presents distinct advantages.[4][5][6]

5-BrdUTP is a thymidine (B127349) analog that is readily incorporated into the 3'-OH ends of fragmented DNA by TdT.[7] Due to its relatively small size compared to bulky fluorophore- or hapten-conjugated nucleotides, BrdUTP is incorporated with higher efficiency, leading to a more robust signal.[8] Once incorporated, the bromine moiety of BrdUTP can be specifically recognized by a monoclonal antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488, FITC) or an enzyme (e.g., horseradish peroxidase), allowing for visualization and quantification of apoptotic cells.[4] This indirect immunodetection method provides an additional layer of signal amplification, contributing to the high sensitivity of the BrdUTP-based TUNEL assay.[5]

Signaling Pathway Leading to DNA Fragmentation

The DNA fragmentation detected by the TUNEL assay is the culmination of a complex signaling cascade. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways leading to this key event.

Experimental Workflow of the TUNEL Assay using 5-BrdUTP

The successful implementation of the TUNEL assay requires careful attention to each step of the protocol, from sample preparation to data analysis. The following diagram outlines a typical workflow for detecting apoptosis in cell suspensions using a BrdUTP-based TUNEL assay followed by flow cytometry analysis.

Quantitative Data Presentation

The sensitivity of the TUNEL assay can be influenced by the type of labeled nucleotide used. The smaller size of BrdUTP generally allows for more efficient incorporation by the TdT enzyme compared to bulkier alternatives. This can translate to a higher signal intensity and a greater percentage of detected apoptotic cells.

| Parameter | BrdUTP-based TUNEL (Indirect) | FITC-dUTP-based TUNEL (Direct) | Biotin/Digoxigenin-dUTP (Indirect) | Reference |

| Relative Signal Intensity | ~8x higher than direct fluorescent label | Baseline | ~2-4x lower than BrdUTP | [8] |

| % TUNEL-Positive Sperm Cells (Dead Population) | 40.1% | 65.7% | Not Reported | [9] |

| % TUNEL-Positive Sperm Cells (Living Population) | 8.9% | 8.3% | Not Reported | [9] |

Note: The study on sperm cells suggests that in this specific cell type, steric hindrance from the antibody in the indirect BrdUTP method may lead to an underestimation of DNA fragmentation in dead sperm compared to a direct labeling method.[9] However, in other cell types, the higher incorporation efficiency of BrdUTP is reported to provide greater sensitivity.[5][8]

Detailed Experimental Protocols

The following are generalized protocols for performing a TUNEL assay with 5-BrdUTP on cell suspensions for flow cytometry and on adherent cells for fluorescence microscopy. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Protocol 1: TUNEL Assay for Cell Suspensions (Flow Cytometry)

Materials:

-

Phosphate-buffered saline (PBS)

-

1% (w/v) Paraformaldehyde in PBS

-

70% (v/v) ice-cold Ethanol (B145695)

-

TdT Reaction Buffer (e.g., containing cacodylate buffer, CoCl₂)

-

Terminal deoxynucleotidyl transferase (TdT)

-

5-Bromo-2'-deoxyuridine-5'-triphosphate (BrdUTP)

-

Rinse Buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

-

FITC-conjugated anti-BrdU monoclonal antibody

-

Propidium Iodide (PI) / RNase A staining solution (optional, for cell cycle analysis)

-

Control cells (positive and negative)

Procedure:

-

Cell Preparation: Harvest 1-2 x 10⁶ cells and wash with PBS.

-

Fixation: Resuspend cells in 0.5 mL of PBS and add to 4.5 mL of 1% paraformaldehyde in PBS on ice for 15-30 minutes.[7]

-

Permeabilization: Centrifuge cells, discard supernatant, and resuspend in 0.5 mL PBS. Add the cell suspension to 4.5 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C.[7] Cells can be stored at -20°C for several days.

-

Rehydration: Centrifuge the ethanol-fixed cells, remove the ethanol, and wash twice with PBS.

-

TdT Labeling Reaction:

-

Prepare a DNA labeling solution containing TdT reaction buffer, BrdUTP, and TdT enzyme. A typical 50 µL reaction mix might contain 10 µL of 5x reaction buffer, 8 µL of BrdUTP, 0.75 µL of TdT enzyme, and water.[7]

-

Resuspend the cell pellet in 50 µL of the DNA labeling solution.

-

Incubate for 60 minutes at 37°C in a humidified atmosphere.[5]

-

-

Antibody Staining:

-

Stop the reaction by adding 1 mL of rinse buffer and centrifuge.

-

Resuspend the cell pellet in 100 µL of FITC-conjugated anti-BrdU antibody solution (diluted in rinse buffer).

-

Incubate for 30-60 minutes at room temperature in the dark.[9]

-

-

DNA Staining (Optional): Add 0.5 mL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the FITC signal (green fluorescence) and, if applicable, the PI signal (red fluorescence).

Protocol 2: TUNEL Assay for Adherent Cells (Fluorescence Microscopy)

Materials:

-

Cells grown on coverslips or in chamber slides

-

PBS

-

4% (w/v) Paraformaldehyde in PBS

-

0.25% (v/v) Triton X-100 in PBS

-

TdT Reaction Buffer

-

TdT Enzyme

-

BrdUTP

-

Rinse Buffer

-

Alexa Fluor 488-conjugated anti-BrdU antibody

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Sample Preparation: Gently wash the adherent cells with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

TdT Labeling Reaction:

-

Wash the cells twice with PBS.

-

Prepare the TdT reaction cocktail as described in Protocol 1.

-

Add enough reaction cocktail to cover the cells (e.g., 100 µL per coverslip) and incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Antibody Staining:

-

Wash the cells twice with rinse buffer.

-

Incubate with the Alexa Fluor 488-conjugated anti-BrdU antibody solution for 30-60 minutes at room temperature in the dark.

-

-

Counterstaining: Wash the cells twice with PBS. Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium. Visualize the cells using a fluorescence microscope with filters for the chosen fluorophores (e.g., green for Alexa Fluor 488, blue for DAPI).

Conclusion

The TUNEL assay utilizing 5-BrdUTP is a powerful and sensitive method for the detection of apoptosis. Its principle of enzymatic labeling of DNA strand breaks, combined with the high incorporation efficiency of BrdUTP and the signal amplification of immunodetection, makes it a valuable tool for researchers in various disciplines. By understanding the core principles, following detailed protocols, and carefully interpreting the quantitative data, scientists can effectively leverage this technique to advance their understanding of programmed cell death in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. sileks.com [sileks.com]

- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. TUNEL labeling with BrdUTP/anti-BrdUTP greatly underestimates the level of sperm DNA fragmentation in semen evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-BrdUTP as a Substrate for Terminal deoxynucleotidyl Transferase (TdT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl terminus of a DNA strand. This characteristic makes TdT a valuable tool in various molecular biology applications. One such application is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, a widely used method for detecting DNA fragmentation, a hallmark of apoptosis. In this assay, TdT incorporates labeled dNTPs onto the 3'-OH ends of fragmented DNA.

Among the various labeled nucleotides, 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) has emerged as a highly efficient substrate for TdT. Its smaller size compared to bulky dye- or hapten-conjugated nucleotides results in less steric hindrance, leading to more efficient incorporation and consequently, higher sensitivity in detecting DNA strand breaks.[1][2] This technical guide provides a comprehensive overview of 5-BrdUTP as a substrate for the TdT enzyme, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Quantitative Data: Substrate Efficiency

| Substrate | Relative Incorporation Efficiency | Key Observations |

| 5-BrdUTP | High | The intensity of DNA strand break labeling with BrdUTP was nearly four-fold higher than with biotin-dUTP and two-fold higher than with digoxygenin-dUTP.[2] It was also over eight-fold higher than direct labeling with fluorochrome-conjugated dNTPs.[2] This is attributed to the smaller size of the bromine atom causing less steric hindrance.[1] |

| Biotin-dUTP | Moderate | Bulky biotin (B1667282) molecule can sterically hinder the TdT enzyme, leading to lower incorporation efficiency compared to 5-BrdUTP.[1][2] |

| Digoxigenin-dUTP | Moderate | Similar to biotin-dUTP, the large digoxigenin (B1670575) moiety reduces the efficiency of incorporation by TdT.[2] |

| Fluorescein-dUTP | Low | Direct conjugation of large fluorophores to dUTP significantly impedes TdT activity, resulting in the lowest relative incorporation efficiency.[2] |

| Natural dNTPs (dGTP, dCTP, dTTP, dATP) | High (unlabeled) | TdT exhibits a preference for natural dNTPs, with the order of incorporation efficiency being dGTP > dCTP > dTTP > dATP.[3] |

Signaling Pathway: Apoptosis-Induced DNA Fragmentation

The primary application of TdT with 5-BrdUTP is in the detection of apoptosis. During the late stages of programmed cell death, endonucleases are activated, leading to the cleavage of genomic DNA into smaller fragments. This process generates a large number of free 3'-hydroxyl ends, which serve as substrates for the TdT enzyme. The following diagram illustrates the simplified signaling pathway leading to DNA fragmentation and its detection using the TdT/5-BrdUTP system.

Caption: Apoptotic signaling leading to DNA fragmentation and detection via TdT/5-BrdUTP.

Experimental Protocols

Key Experiment: TUNEL Assay using 5-BrdUTP for Flow Cytometry

This protocol is adapted from established methods for detecting apoptosis in a cell suspension.[4]

Materials:

-

Cell Sample: 1-2 x 10^6 cells per sample

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 1% (w/v) paraformaldehyde in PBS, ice-cold

-

Permeabilization Solution: 70% (v/v) ethanol, ice-cold

-

Wash Buffer: PBS containing 0.1% (v/v) Triton X-100 and 1% (w/v) BSA

-

TdT Reaction Buffer (5x): As provided by manufacturer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA)

-

5-BrdUTP Stock Solution: e.g., 10 mM in water

-

TdT Enzyme: Recombinant Terminal deoxynucleotidyl Transferase

-

CoCl2 Solution: 25 mM

-

Anti-BrdU Antibody, FITC conjugate

-

Propidium Iodide (PI) Staining Solution: with RNase A

-

Flow Cytometer

Procedure:

-

Cell Fixation:

-

Wash cells with PBS and resuspend in 0.5 mL of PBS.

-

Add the cell suspension to 4.5 mL of ice-cold 1% paraformaldehyde in PBS.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Permeabilization:

-

Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol.

-

Incubate on ice or at -20°C for at least 30 minutes (can be stored for several days).

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with Wash Buffer.

-

-

TdT Labeling Reaction:

-

Prepare the TdT reaction cocktail for each sample:

-

10 µL of 5x TdT Reaction Buffer

-

2 µL of 10 mM 5-BrdUTP

-

1 µL of TdT enzyme (e.g., 25 units/µL)

-

2 µL of 25 mM CoCl2

-

35 µL of distilled H2O

-

-

Resuspend the cell pellet in 50 µL of the TdT reaction cocktail.

-

Incubate at 37°C for 60 minutes in a humidified chamber.

-

Add 1.5 mL of Wash Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

-

Immunodetection of Incorporated 5-BrdU:

-

Resuspend the cell pellet in 100 µL of FITC-conjugated anti-BrdU antibody solution (diluted in Wash Buffer).

-

Incubate at room temperature for 30-60 minutes in the dark.

-

Wash the cells once with Wash Buffer.

-

-

DNA Staining and Analysis:

-

Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples by flow cytometry. Excite with a 488 nm laser and detect FITC fluorescence (e.g., at 530/30 nm) and PI fluorescence (e.g., at >670 nm).

-

Experimental Workflow

The following diagram outlines the complete experimental workflow for a typical TUNEL assay using 5-BrdUTP, from initial sample preparation to final data analysis.

Caption: General workflow for detecting DNA fragmentation using TdT and 5-BrdUTP.

Conclusion

5-BrdUTP stands out as a superior substrate for TdT in applications requiring the sensitive detection of DNA strand breaks, most notably in the TUNEL assay for apoptosis. Its efficient incorporation by the TdT enzyme, due to minimal steric hindrance, allows for robust and reliable labeling. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this powerful tool in their studies of programmed cell death and other areas involving DNA damage and repair. While direct kinetic data for 5-BrdUTP with TdT remains an area for further investigation, the empirical evidence strongly supports its use for achieving high sensitivity and clear results.

References

- 1. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Applications of 5-Bromouridine 5'-Triphosphate (5-BrdUTP) in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouridine 5'-triphosphate (5-BrdUTP) is a synthetic analog of uridine (B1682114) triphosphate that has become an indispensable tool in molecular biology for the study of nucleic acid metabolism. Its ability to be incorporated into newly synthesized RNA by RNA polymerases, and into DNA strand breaks by terminal deoxynucleotidyl transferase, allows for the specific labeling and subsequent detection of these molecules. This guide provides an in-depth overview of the core applications of 5-BrdUTP, including the analysis of nascent RNA transcription, nuclear run-on assays, and the detection of apoptosis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the practical application of these techniques in a research and drug development setting.

Core Applications of 5-BrdUTP

5-BrdUTP serves as a versatile substrate for enzymatic reactions, enabling the labeling and analysis of dynamic cellular processes involving RNA and DNA. The primary applications revolve around its incorporation into nucleic acids, which can then be detected with high specificity using anti-BrdU antibodies.

Labeling and Analysis of Nascent RNA

The most widespread application of 5-BrdUTP is in the metabolic labeling of newly transcribed RNA.[1][2] When introduced to cells, 5-BrdUTP is utilized by cellular RNA polymerases as a substrate in place of UTP, leading to its incorporation into nascent RNA transcripts.[2][3] This allows for the specific isolation and analysis of the transcriptome at a given point in time, providing insights into transcription dynamics that are not achievable with steady-state RNA analysis.[2][4]

Key uses in nascent RNA analysis include:

-

Visualizing Transcription Sites: Immunofluorescence microscopy with anti-BrdU antibodies can reveal the cellular locations of active transcription.[3][5][6]

-

Studying Viral RNA Replication: In virus-infected cells, 5-BrdUTP can be used to specifically label newly synthesized viral RNA, often in the presence of transcription inhibitors like Actinomycin D to block host cell transcription.[3]

-

Analyzing Transcription at DNA Damage Sites: Researchers have employed 5-BrdUTP to monitor and quantify nascent RNA synthesis at DNA double-strand breaks.[5]

-

Genome-wide Analysis of Nascent Transcripts: Labeled nascent RNA can be isolated by immunoprecipitation and analyzed by next-generation sequencing (a technique known as Bru-Seq) to map and quantify actively transcribed regions of the genome.[7]

Nuclear Run-On (NRO) and Transcription Run-On (TRO) Assays

Nuclear Run-On (NRO) and its yeast counterpart, Transcription Run-On (TRO), are powerful techniques for measuring the transcriptional activity of specific genes.[4][8] These assays involve isolating cell nuclei (or permeabilizing whole cells in the case of yeast) and allowing the engaged RNA polymerases to continue transcription in the presence of labeled nucleotides, such as 5-BrdUTP.[4][8][9] This provides a snapshot of the transcriptionally active genes at a specific moment. A key advantage of using 5-BrdUTP is that it enables non-radioactive detection.[4]

A specialized application of this method is the BrUTP-strand-specific TRO assay, which can be used to investigate the mechanisms of transcription termination.[10][11] This technique helps to distinguish between promoter-initiated transcripts and those arising from other downstream initiation events.[10][11]

Detection of DNA Strand Breaks (TUNEL Assay)

5-BrdUTP is a highly effective reagent for the detection of apoptosis through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[12] In apoptotic cells, DNA is cleaved into numerous fragments, creating a large number of 3'-hydroxyl (3'-OH) ends.[12][13] The enzyme Terminal deoxynucleotidyl Transferase (TdT) can add nucleotides to these 3'-OH ends. When 5-BrdUTP is supplied as a substrate, TdT incorporates it onto the ends of the DNA fragments.[12][14] The incorporated bromodeoxyuridine can then be detected immunocytochemically with an anti-BrdU antibody.[12][15]

Studies have shown that the use of BrdUTP in the TUNEL assay offers significantly higher sensitivity compared to other labeling methods.[13][15]

Quantitative Data Summary

While extensive quantitative datasets are specific to individual experiments, the following table summarizes comparative data on the sensitivity of 5-BrdUTP in the TUNEL assay.

| Labeling Method | Relative Fluorescence Intensity (Arbitrary Units) | Reference |

| BrdUTP Labeling | ~800 | [13] |

| Digoxigenin-dUTP Labeling | ~400 | [13] |

| Biotin-dUTP Labeling | ~200 | [13] |

| Fluorescein-dUTP Labeling | <100 | [13] |

| Table 1: Comparison of signal intensity for different labeling methods in the TUNEL assay for apoptosis detection. Data are approximated from published findings and demonstrate the enhanced sensitivity of the BrdUTP-based method.[13] |

Experimental Protocols

The following are generalized protocols for the key applications of 5-BrdUTP. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol: In Situ Labeling of Nascent RNA

This protocol is adapted for labeling nascent RNA in cultured cells for microscopic analysis.[3][6]

-

Cell Culture: Grow cells on sterile coverslips in a petri dish to 50-70% confluency.[6]

-

Permeabilization (Optional, for introducing BrUTP without transfection):

-

Labeling:

-

Prepare a transcription buffer containing 100 mM KCl, 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 1 mM ATP, 1 mM CTP, 1 mM GTP, and 0.1-1 mM 5-BrdUTP.

-

Remove the permeabilization buffer (if used) or culture medium.

-

Add the transcription buffer to the cells and incubate for 5-30 minutes at 37°C.[6]

-

-

Fixation:

-

Immunodetection:

-

Permeabilize fixed cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Block non-specific antibody binding with a suitable blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

-

Incubate with a primary anti-BrdU antibody (e.g., mouse or rat monoclonal) diluted in blocking buffer for 1 hour at room temperature.[5]

-

Wash three times with PBS.

-

Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[5]

-

Wash three times with PBS.

-

Mount coverslips on slides with mounting medium containing a nuclear counterstain like DAPI.

-

-

Analysis: Visualize transcription sites using a fluorescence or confocal microscope.

Protocol: BrUTP-Strand-Specific Transcription Run-On (TRO) in Yeast

This protocol is a summary of the method used to analyze transcription termination in Saccharomyces cerevisiae.[8][10]

-

Cell Culture and Harvest:

-

Permeabilization:

-

Resuspend the cell pellet in 1 mL of 0.6% sarkosyl solution.[10]

-

-

Transcription Run-On:

-

RNA Extraction:

-

Affinity Purification of BrUTP-labeled RNA:

-

Incubate the total RNA with anti-BrdU antibody-conjugated beads to specifically capture the nascent transcripts.[10]

-

Wash the beads to remove unlabeled RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

Reverse Transcription and Analysis:

Protocol: TUNEL Assay for Apoptosis Detection by Flow Cytometry

This protocol describes the labeling of DNA strand breaks in apoptotic cells for quantitative analysis.[12]

-

Cell Preparation:

-

Harvest cells and fix them in 1% paraformaldehyde on ice for 15 minutes.

-

Wash cells with PBS and store in 70% ethanol (B145695) at -20°C for at least 4 hours.

-

-

DNA Strand Break Labeling:

-

Rehydrate cells by washing with PBS.

-

Prepare a labeling reaction mix containing TdT reaction buffer, CoCl₂, 5-BrdUTP (e.g., 0.04 nmol), and TdT enzyme (e.g., 12.5 units).[12]

-

Resuspend the cell pellet in the labeling reaction mix.

-

Incubate for 60 minutes at 37°C in a humidified atmosphere.

-

-

Immunodetection:

-

Wash the cells to remove unincorporated BrdUTP.

-

Incubate the cells with a fluorescein-conjugated anti-BrdU antibody in a buffer containing 0.1% Triton X-100 and 5% non-fat dry milk for 30 minutes at room temperature.

-

-

DNA Staining and Analysis:

-

Resuspend the cells in a propidium (B1200493) iodide (PI) and RNase A staining solution.[12]

-

Analyze the cells by flow cytometry. Apoptotic cells will exhibit high fluorescein (B123965) fluorescence (from BrdUTP incorporation) and can be analyzed in relation to their DNA content (from PI staining).

-

Conclusion

5-BrdUTP is a powerful and versatile tool for researchers in molecular biology and drug development. Its ability to be specifically incorporated into nascent RNA and at the ends of DNA strand breaks provides a robust method for studying transcription dynamics and apoptosis. The non-radioactive nature of 5-BrdUTP detection, combined with its high sensitivity, ensures its continued relevance in a wide array of experimental contexts, from fundamental studies of gene regulation to the evaluation of therapeutic agents. The protocols and workflows presented in this guide offer a solid foundation for the successful application of 5-BrdUTP-based techniques.

References

- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]

- 4. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccr.cancer.gov [ccr.cancer.gov]

- 7. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global Run-On sequencing to measure nascent transcription in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Run On Transcription Assay [protocols.io]

- 10. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

5-BrdUTP for In Situ Apoptosis Detection: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the progression of diseases like cancer. A reliable method for detecting apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which identifies the DNA fragmentation characteristic of late-stage apoptosis.[1][2] This guide provides a comprehensive overview of a particularly sensitive iteration of this technique, which utilizes 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP).

The use of 5-BrdUTP in the TUNEL assay offers enhanced sensitivity compared to other labeling methods.[1][3] This increased sensitivity is attributed to the smaller size of the bromine molecule, which results in less steric hindrance and allows for more efficient incorporation of the nucleotide into the DNA strand breaks by the Terminal deoxynucleotidyl Transferase (TdT) enzyme.[1][4]

Mechanism of Action: The 5-BrdUTP TUNEL Assay

The core principle of the 5-BrdUTP TUNEL assay lies in the enzymatic labeling of DNA strand breaks. During apoptosis, endonucleases cleave the genomic DNA, generating a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.[1] The TdT enzyme is then used to catalyze the template-independent addition of 5-BrdUTP to these 3'-OH termini.[5][6] The incorporated BrdU is subsequently detected using a specific anti-BrdU monoclonal antibody, which is typically conjugated to a fluorophore or an enzyme for visualization.[7][8]

References

- 1. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]

- 2. youtube.com [youtube.com]

- 3. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novusbio.com [novusbio.com]

- 7. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. TUNEL Assay Kit - BrdU-Red (ab66110) | Abcam [abcam.com]

A Technical Guide to Labeling Nascent DNA with 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core mechanism by which 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) is used to label newly synthesized, or nascent, DNA. We will explore the biochemical principles of its incorporation, methods for its detection, quantitative comparisons, and detailed experimental protocols for its application in research.

The Core Mechanism of 5-BrdUTP Incorporation

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349), a natural nucleoside required for DNA synthesis. When supplied to living cells, BrdU is utilized by the cell's salvage pathways, phosphorylated into its triphosphate form (BrdUTP), and subsequently incorporated into newly synthesized DNA in place of thymidine during the S-phase of the cell cycle.

5-BrdUTP is the activated, triphosphate form of this analog. Providing 5-BrdUTP directly is particularly useful in experimental systems where cells have been permeabilized, allowing the nucleotide to bypass the cell membrane and the need for cellular phosphorylation.

The primary mechanism of nascent DNA labeling relies on the function of DNA polymerases. During DNA replication, DNA polymerase recognizes 5-BrdUTP as an analog of deoxythymidine triphosphate (dTTP) and incorporates it into the growing DNA strand opposite adenine (B156593) bases. This process effectively "tags" all DNA that is actively being synthesized.

It is crucial to distinguish this replication-specific labeling from another common use of 5-BrdUTP: the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. In the TUNEL assay, the enzyme Terminal deoxynucleotidyl Transferase (TdT) adds 5-BrdUTP to the 3'-hydroxyl (3'-OH) ends of fragmented DNA, which is a hallmark of apoptosis. This guide focuses on the former mechanism: labeling of nascent DNA during replication by DNA polymerases.

Detection of Incorporated 5-BrdUTP

Once incorporated, the bromine atom on the pyrimidine (B1678525) ring serves as an epitope for specific monoclonal antibodies. However, because the BrdU is located within the double helix of the DNA, it is not immediately accessible to antibodies. Therefore, a critical step in the detection process is DNA denaturation. This is typically achieved by treating the fixed and permeabilized cells with acid (e.g., 2N HCl) or heat, which partially unwinds the DNA and exposes the BrdU epitopes.

Following denaturation, standard immunocytochemical techniques are used. A primary monoclonal antibody specific for BrdU is applied, followed by a fluorescently labeled secondary antibody. The resulting signal can be visualized using fluorescence microscopy or quantified using flow cytometry.

Quantitative Data and Comparisons

5-BrdUTP offers significant advantages in terms of sensitivity and cost, particularly in assays that rely on TdT-mediated labeling like the TUNEL assay. Studies have shown that the intensity of DNA strand break labeling with 5-BrdUTP is substantially higher than with other common labeling reagents. This increased efficiency may be due to the smaller size of BrdUTP, allowing for more efficient incorporation by the TdT enzyme compared to nucleotides conjugated with bulky molecules like biotin (B1667282) or fluorochromes.

| Labeling Method | Relative Signal Intensity (Compared to BrdUTP) | Reference |

| 5-BrdUTP | 100% | |

| Biotin-conjugated dUTP | ~25% (4x lower) | |

| Digoxigenin-conjugated dUTP | ~50% (2x lower) | |

| Fluorochrome-conjugated dUTP | ~12.5% (8x lower) |

Furthermore, the cost of 5-BrdUTP can be orders of magnitude lower than that of biotin- or digoxigenin-conjugated nucleotides, making it a highly cost-effective reagent for large-scale studies.

Experimental Protocols

The following protocols provide detailed methodologies for labeling nascent DNA in permeabilized cells and for detecting DNA strand breaks via the TUNEL assay.

This protocol is designed for labeling ongoing DNA replication in cells grown on coverslips by first permeabilizing them to allow 5-BrdUTP entry.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 0.05% Triton X-100 (concentration may need optimization).

-

Labeling Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.1 mM 5-BrdUTP.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Denaturation Solution: 2N HCl

-

Blocking Buffer: PBS with 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100

-

Primary Antibody: Anti-BrdU monoclonal antibody

-

Secondary Antibody: Fluorescently-conjugated anti-mouse IgG

-

Nuclear Stain: DAPI

Procedure:

-

Wash cells on coverslips twice with room temperature PBS.

-

Gently add Permeabilization Buffer and incubate for 3-5 minutes at room temperature. The optimal time and detergent concentration should be determined empirically for each cell line.

-

Remove the permeabilization buffer completely and wash once with PBS.

-

Gently add pre-warmed (37°C) Labeling Buffer and incubate for 15-30 minutes at 37°C to allow for 5-BrdUTP incorporation.

-

Remove the labeling buffer and wash twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash three times with PBS.

-

To denature the DNA, add 2N HCl and incubate for 20-30 minutes at room temperature.

-

Carefully remove the HCl and neutralize by washing three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-BrdU antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Counterstain with DAPI for 5 minutes, wash once with PBS, and mount the coverslip onto a microscope slide for imaging.

This protocol adapts the TUNEL assay for the detection of DNA strand breaks characteristic of apoptosis.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA).

-

Terminal deoxynucleotidyl Transferase (TdT) enzyme

-

5-BrdUTP solution (e.g., 2 mM stock).

-

CoCl₂ solution (e.g., 10 mM).

-

Rinsing Buffer: PBS with 0.1% Triton X-100 and 5 mg/mL BSA.

-

Immunodetection reagents as described in Protocol 1 (Blocking buffer, antibodies, etc.)

Procedure:

-

Prepare the TdT reaction mixture immediately before use. For a 50 µL reaction, combine TdT buffer, CoCl₂, 5-BrdUTP, and TdT enzyme according to the manufacturer's recommendations.

-

Apply the TdT reaction mixture to the fixed and permeabilized cells/tissue.

-

Incubate for 60 minutes at 37°C in a humidified chamber to allow the TdT to add a tail of BrdU to the 3'-OH ends of DNA breaks.

-

Stop the reaction by washing the samples twice with PBS.

-

Proceed with the immunodetection steps as described in Protocol 1, starting from step 10 (Blocking). Note that the harsh acid denaturation step is not required for this application as the incorporated BrdU is at the ends of DNA fragments and is more accessible. A gentle permeabilization is sufficient.

A Researcher's Guide to Measuring Cell Proliferation Using 5-Bromo-2'-deoxyuridine (BrdU) Incorporation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, a cornerstone technique for studying cell proliferation. We will delve into the underlying molecular mechanisms, provide detailed experimental protocols for various detection methods, and present quantitative data in accessible formats. Furthermore, this guide will clarify the roles of BrdU and its intracellular metabolite, 5-BrdUTP, and illustrate key processes with diagrams generated using the DOT language.

Core Principles: From BrdU to DNA Incorporation

Measuring the synthesis of new DNA is a highly accurate method for quantifying cell proliferation. The BrdU assay leverages this principle by using a synthetic analog of thymidine, 5-bromo-2'-deoxyuridine.[1]

Clarification on 5-BrdUTP: It is a common point of confusion, but researchers typically add the nucleoside BrdU to living cells, not its phosphorylated form, 5-bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP). Cell membranes are generally impermeable to phosphorylated nucleotides. Once inside the cell, endogenous cellular kinases phosphorylate BrdU to BrdUTP. This intracellular BrdUTP then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA by DNA polymerases during the S-phase of the cell cycle.[2]

The amount of incorporated BrdU is directly proportional to the extent of DNA synthesis and, therefore, reflects the rate of cell proliferation. This incorporated BrdU can then be detected using specific monoclonal antibodies.[3]

Conversely, 5-BrdUTP is used directly in in vitro assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, where the enzyme Terminal deoxynucleotidyl Transferase (TdT) adds it to the ends of fragmented DNA, a hallmark of apoptosis.

Mechanism of BrdU Incorporation and Detection

The overall workflow for a BrdU cell proliferation assay can be summarized in the following steps:

-

Labeling: Live cells are incubated with BrdU, which is taken up and incorporated into the DNA of cells actively synthesizing DNA (S-phase).

-

Fixation and Permeabilization: Cells are treated with a fixative agent to preserve their morphology and then permeabilized to allow antibodies to enter the cell.

-

DNA Denaturation: A crucial step where the double-stranded DNA is unwound, typically using acid (e.g., HCl) or heat, to expose the incorporated BrdU epitopes.[4] This step is necessary as the anti-BrdU antibody cannot access the BrdU within the DNA double helix.[5]

-

Immunodetection: The cells are incubated with a primary antibody specific to BrdU.

-

Secondary Detection: A secondary antibody conjugated to a fluorescent dye or an enzyme (like Horseradish Peroxidase, HRP) is used to detect the primary antibody.

-

Analysis: The signal is quantified using methods such as fluorescence microscopy, flow cytometry, or spectrophotometry (ELISA).

Experimental Protocols and Quantitative Data

The choice of detection method—immunofluorescence, flow cytometry, or ELISA—depends on the specific experimental question, required throughput, and available equipment.

Data Presentation: Key Quantitative Parameters

The following tables summarize typical quantitative parameters for BrdU-based cell proliferation assays. Note that optimal conditions should be determined empirically for each cell type and experimental setup.[6]

Table 1: In Vitro BrdU Labeling Parameters

| Parameter | Cell Lines (Rapidly Proliferating) | Primary Cells (Slower Proliferation) | In Vivo (Mouse) |

| BrdU Concentration | 10 µM in culture medium[7] | 10 µM in culture medium | 70 mg/kg (IP injection) or 0.8 mg/mL in drinking water[7][8] |

| Incubation Time | 1 - 4 hours[1] | Up to 24 hours[4] | 1 - 24 hours before sacrifice[7] |

| Vehicle | Sterile PBS or culture medium | Sterile PBS or culture medium | Sterile PBS for injection |

Table 2: Reagent Concentrations for Immunodetection

| Reagent | Immunofluorescence (IF) | Flow Cytometry (FCM) | ELISA |

| Fixative | 4% Paraformaldehyde or Acid Ethanol[9] | BD Cytofix/Cytoperm™ Buffer[10] | Fixing/Denaturing Solution (Kit specific)[1] |

| Permeabilization | 0.1-0.5% Triton™ X-100 in PBS[7] | BD Perm/Wash™ Buffer[10] | Included in Fixing/Denaturing step |

| Denaturation | 1.0 - 2.5 M HCl for 10-60 min[4] | DNase I (30 µg/10⁶ cells) or 2N HCl[7][10] | Included in Fixing/Denaturing step |

| Neutralization | 0.1 M Sodium Borate (B1201080), pH 8.5[9] | Wash Buffer | Not typically required |

| Blocking Solution | 5% BSA or Normal Goat Serum in PBS/Triton™[6] | Staining Buffer (e.g., with FBS) | Antibody Diluent (Kit specific) |

| Primary Antibody | 1:100 - 1:250 dilution[11] | 5 µL per sample (Kit specific)[12] | 1:1000 dilution (Kit specific) |

| Secondary Antibody | 1:200 - 1:1000 dilution | Not needed if primary is conjugated | 1:2000 HRP-conjugate (Kit specific) |

Detailed Methodologies

This protocol is suitable for visualizing and quantifying proliferating cells in culture.

-

Cell Culture and Labeling:

-

Plate cells on coverslips in a multi-well plate and allow them to adhere.

-

Replace the medium with a complete medium containing 10 µM BrdU.

-

Incubate for 1-24 hours at 37°C, depending on the cell doubling time.[4]

-

Remove the BrdU-containing medium and wash the cells three times with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[13]

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton™ X-100 in PBS for 20 minutes at room temperature.[13]

-

-

DNA Denaturation:

-

Incubate cells with 2N HCl for 10-30 minutes at room temperature.[13]

-

Immediately neutralize by washing twice with 0.1 M sodium borate buffer (pH 8.5).

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Incubate with anti-BrdU primary antibody, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[13]

-

Wash three times with PBS containing 0.1% Triton™ X-100.

-

Incubate with a fluorophore-conjugated secondary antibody, diluted in antibody diluent, for 1 hour at room temperature in the dark.[13]

-

(Optional) Counterstain nuclei with DAPI during one of the final washes.

-

Wash three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize using a fluorescence microscope. Proliferating cells will exhibit nuclear fluorescence.

-

This protocol allows for high-throughput quantification of proliferating cells within a population and can be combined with cell cycle analysis.[14]

-

Cell Labeling:

-

Surface Staining (Optional):

-

If desired, stain cell surface markers with fluorescently-conjugated antibodies according to standard protocols before fixation.

-

-

Fixation and Permeabilization:

-

DNA Denaturation:

-

Resuspend the cell pellet in 100 µL of DNase I solution (300 µg/mL in DPBS) and incubate for 1 hour at 37°C.[10] This is a milder alternative to harsh acid denaturation.

-

Wash the cells with 1 mL of 1X perm/wash buffer.

-

-

BrdU Staining:

-

Resuspend the cell pellet in 50 µL of perm/wash buffer containing the fluorochrome-conjugated anti-BrdU antibody.

-

Incubate for 20-30 minutes at room temperature, protected from light.[12]

-

Wash the cells with 1 mL of 1X perm/wash buffer.

-

-

DNA Staining (for Cell Cycle Analysis):

-

Resuspend the cells in a solution containing a DNA dye such as Propidium Iodide (PI) or 7-AAD.[14]

-

Analyze the samples on a flow cytometer.

-

Applications in Research and Drug Development

The BrdU incorporation assay is a versatile tool with broad applications.

-

Drug Discovery: It is widely used to screen for cytotoxic or cytostatic compounds, such as anticancer drugs, by measuring their inhibitory effects on cell proliferation.[1][15] The assay can help determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.

-

Growth Factor and Cytokine Bioassays: The assay can quantify the proliferative response of cells to various growth factors, cytokines, and other mitogens.[16]

-

Cell Biology Research: It is fundamental for studying cell cycle kinetics, tissue regeneration, and the basic mechanisms controlling cell division.[4]

-

Oncology: The assay helps characterize the proliferation rates of tumor cells and their sensitivity to therapeutic agents.[17]

Studying Signaling Pathways

Cell proliferation is tightly regulated by a complex network of signaling pathways. The decision to enter the S-phase is controlled in the G1 phase by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, which ultimately regulate the phosphorylation of the retinoblastoma protein (pRB) and the activity of E2F transcription factors.[18]

The BrdU assay can be a readout to study how various signaling pathways, when perturbed, affect cell cycle progression. For example, studies have used BrdU assays to investigate the role of the Wnt signaling pathway in the proliferation of ovarian cancer cells.[19] By treating cells with modulators of a specific pathway and subsequently measuring BrdU incorporation, researchers can link signaling events to proliferative outcomes.

Conclusion and Future Perspectives

The BrdU incorporation assay remains a robust and widely validated method for measuring cell proliferation. Its adaptability to various platforms, from microscopy to high-throughput screening, ensures its continued relevance in both basic research and drug development. While newer techniques like the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay, which uses click chemistry for detection and avoids harsh DNA denaturation, offer certain advantages, BrdU remains a gold standard due to its extensive use and the wealth of historical data available.[20][21] Understanding the nuances of the BrdU protocol, from the initial labeling to the final detection, is critical for generating accurate and reproducible data in the study of cell proliferation.

References

- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. mdpi.com [mdpi.com]

- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. genecopoeia.com [genecopoeia.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. scribd.com [scribd.com]

- 10. flowcytometry-embl.de [flowcytometry-embl.de]

- 11. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 15. Cell Proliferation ELISA, BrdU (chemiluminescent) | Sigma-Aldrich [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. media.sciltp.com [media.sciltp.com]

- 18. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

5-BrdUTP in the Study of DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) is the direct precursor for the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA. This incorporation serves as a robust and widely utilized marker for cell proliferation and DNA replication. While the nucleoside BrdU is typically administered to live cells for subsequent intracellular phosphorylation to 5-BrdUTP, the triphosphate form itself is a critical reagent for in vitro DNA replication assays. This guide provides a comprehensive overview of the principles, experimental protocols, and applications of 5-BrdUTP in the study of DNA replication, with a focus on its utility in basic research and drug development.

The Core Principle: 5-BrdUTP as a Substrate for DNA Polymerase

During the S-phase of the cell cycle, DNA polymerases catalyze the synthesis of new DNA strands. These enzymes utilize deoxyribonucleoside triphosphates (dNTPs) as building blocks. 5-BrdUTP is structurally analogous to deoxythymidine triphosphate (dTTP) and is recognized as a substrate by DNA polymerases.[1] Its incorporation into a nascent DNA strand provides a unique chemical tag that can be specifically detected by anti-BrdU antibodies.

It is crucial to distinguish between the administration of the nucleoside (BrdU) and the triphosphate (5-BrdUTP). For studies involving live cells (in vivo or in vitro cell culture), the cell-permeable nucleoside BrdU is added to the culture medium.[2] Cellular kinases then phosphorylate BrdU to 5-BrdUTP, which is subsequently incorporated into the DNA.[1] Conversely, for cell-free in vitro DNA replication assays, 5-BrdUTP can be directly supplied in the reaction mixture.

Experimental Protocols

In Vitro Cell Labeling with BrdU

This is the most common method for assessing DNA replication in cellular contexts.

Objective: To label newly synthesized DNA in a population of cultured cells.

Methodology:

-

Cell Culture: Plate cells at a density that allows for logarithmic growth during the experiment.

-

BrdU Labeling: Add BrdU solution to the cell culture medium to a final concentration of 10 µM.[2][3][4]

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours at 37°C in a CO2 incubator. The incubation time is dependent on the cell type's proliferation rate.[5]

-

Fixation and Permeabilization: After incubation, harvest the cells and fix them using a suitable fixative like 4% paraformaldehyde. Permeabilize the cells to allow antibody access to the nucleus.

-

DNA Denaturation: This is a critical step to expose the incorporated BrdU. Treat the cells with 2N HCl for 10-30 minutes at room temperature.[6][7]

-

Immunostaining: Neutralize the acid and incubate the cells with a primary antibody specific for BrdU.

-

Secondary Detection: Use a fluorescently labeled secondary antibody to detect the primary antibody.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy.

Quantitative Data Summary: In Vitro BrdU Labeling

| Parameter | Typical Value/Range | Cell Line Examples | Reference(s) |

| BrdU Concentration | 10 µM | HeLa, Jurkat, MCF10A | [2][8] |

| Incubation Time | 30 min - 24 hr | Actively proliferating cell lines (e.g., CTLL-2): 30-45 min | [2][5] |

| S-Phase Duration | 5 - 13.6 hours | Mammalian cells: 5-6 hours; HeLa: 13.6 hours; MCF10A: 8.97 hours | [8][9][10] |

| Fixative | 4% Paraformaldehyde | General | [6] |

| Denaturing Agent | 2N HCl | General | [6][7] |

Cell Synchronization for Targeted S-Phase Analysis

To study DNA replication at specific points within the S-phase, cell populations can be synchronized. The double thymidine block is a widely used method to arrest cells at the G1/S boundary.

Objective: To enrich for a population of cells at the beginning of S-phase.

Methodology:

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.[11][12] This will arrest cells in S-phase.

-

Release: Wash the cells with fresh medium to remove the thymidine and incubate for approximately 9 hours to allow the arrested cells to proceed through the cell cycle.[6][11]

-

Second Thymidine Block: Add 2 mM thymidine again and incubate for 14-17 hours.[12][13] This will arrest the cells at the G1/S boundary.

-

Release and BrdU Labeling: Release the cells from the second block by washing with fresh medium. At desired time points after release, pulse-label the cells with 10 µM BrdU to label cells progressing through S-phase.

-

Analysis: Process the cells for BrdU detection as described in section 2.1.

Quantitative Data Summary: Double Thymidine Block

| Parameter | Typical Value/Range | Cell Line Examples | Reference(s) |

| Thymidine Concentration | 2 mM | H1299, HeLa | [11][13] |

| First Block Duration | 16 - 18 hours | H1299, HeLa | [11][12] |

| Release Duration | 9 hours | H1299, HeLa | [6][11] |

| Second Block Duration | 14 - 18 hours | H1299, HeLa | [11][12] |

In Vitro DNA Replication Assay with 5-BrdUTP